molecular formula C12H14ClNO3 B4088799 5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid

5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid

Cat. No. B4088799
M. Wt: 255.70 g/mol
InChI Key: GVVKUGVLBJILAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid, also known as CP-945,598, is a chemical compound that has been studied for its potential use in pharmaceuticals. This compound is a selective antagonist of the cannabinoid receptor CB2, which is involved in regulating immune responses and inflammation. In

Mechanism of Action

5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid is a selective antagonist of the CB2 receptor, which is primarily expressed on immune cells such as macrophages and T cells. When the CB2 receptor is activated by endocannabinoids or other ligands, it can modulate immune responses and inflammation. By blocking the CB2 receptor, 5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid can reduce inflammation and potentially alleviate symptoms of various diseases.
Biochemical and Physiological Effects:
5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid has been shown to have anti-inflammatory effects in various animal models. For example, it has been shown to reduce inflammation in a mouse model of colitis by decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Gonsiorek et al., 2007). It has also been shown to reduce pain and joint damage in a rat model of osteoarthritis (Burston et al., 2013).

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid in lab experiments is its selectivity for the CB2 receptor, which allows for more specific targeting of immune cells involved in inflammation. However, one limitation is that the CB2 receptor is also expressed on other cell types, such as neurons, and blocking this receptor could potentially have unintended effects.

Future Directions

There are several potential future directions for research on 5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid. One area of interest is its potential use in treating inflammatory bowel disease, such as Crohn's disease and ulcerative colitis. Another area of interest is its potential use in treating neuropathic pain, which is often difficult to manage with current therapies. Additionally, further studies could explore the safety and efficacy of 5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid in humans, as well as its potential use in combination with other therapies.

Scientific Research Applications

5-[(2-chlorophenyl)amino]-2-methyl-5-oxopentanoic acid has been studied for its potential use in treating various diseases that involve inflammation. For example, it has been shown to have anti-inflammatory effects in a mouse model of colitis (Gonsiorek et al., 2007). It has also been studied for its potential use in treating neuropathic pain (Rahn et al., 2014) and osteoarthritis (Burston et al., 2013).

properties

IUPAC Name

5-(2-chloroanilino)-2-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(12(16)17)6-7-11(15)14-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVKUGVLBJILAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroanilino)-2-methyl-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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